molecular formula C5H4N4O B084125 Oxazolo[5,4-d]pyrimidin-7-amine CAS No. 10325-61-8

Oxazolo[5,4-d]pyrimidin-7-amine

Cat. No. B084125
CAS RN: 10325-61-8
M. Wt: 136.11 g/mol
InChI Key: GJDZQWVZICYPIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolo[5,4-d]pyrimidines involves several methods, including the preparation of 2-substituted 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones through "click" chemistry utilizing copper-catalyzed Huisgen 1,3-dipolar cycloadditions. These methods allow for the introduction of various substituents, enhancing the compound's utility for further biological and chemical studies (Mandal et al., 2008).

Molecular Structure Analysis

The molecular structure of oxazolo[5,4-d]pyrimidines has been elucidated through various spectroscopic techniques, including X-ray diffraction. These studies reveal the compound's tautomeric states and potential for binding with metal ions, which is crucial for understanding its reactivity and interactions with biological targets (Haj et al., 2000).

Chemical Reactions and Properties

Oxazolo[5,4-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions and heterocyclization, leading to diverse derivatives with potential pharmacological activities. The reactivity of these compounds towards different chemical reagents underscores their versatility in synthetic chemistry (Akbarzadeh et al., 2016).

Scientific Research Applications

  • Biological Activity and Inhibition Properties : Oxazolo[5,4-d]pyrimidines are analogous to 9-oxa-purine nucleic acid bases and have been found to exhibit biological activity. Some derivatives, such as 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones, can inhibit ricin, a toxic protein (Mandal et al., 2008).

  • Synthesis Methods : Efficient synthesis methods for trisubstituted oxazolo[5,4-d]pyrimidi-7(6H)-ones have been developed, which are important for further research and application in drug development (Zeng et al., 2015).

  • Antitumor Activities : Certain 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives exhibit potent antitumor activities and FGFR1-inhibition, suggesting potential use in cancer treatment (Ye et al., 2015).

  • Spectroscopic Properties : Studies on the spectroscopic properties and chemical characteristics of various substituted oxazolo[5,4-d]pyrimidines have been conducted to compare them with purine derivatives, contributing to understanding their potential applications (Ohtsuka, 1970).

  • Biological Targets and Pathogenetic Mechanisms : Oxazolo[5,4-d]pyrimidines have been studied for their significant activity as agonists and antagonists in signaling pathways that regulate the cell life cycle. They are considered potential therapeutic agents for various diseases (Zhirnov et al., 2021).

  • Antiepileptic Activities : Some derivatives have shown promising antiepileptic activities in vitro, offering potential for developing new antiepileptic drugs (Ding et al., 2019).

  • Cannabinoid Receptor Binding : Novel oxazolo[5,4-d]pyrimidines have been synthesized and evaluated for their activity towards cannabinoid receptors. Some compounds show binding affinity and selectivity, indicating potential for developing drugs targeting these receptors (Tuo et al., 2018).

properties

IUPAC Name

[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDZQWVZICYPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)OC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294259
Record name Oxazolo[5,4-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Oxazolo[5,4-d]pyrimidin-7-amine

CAS RN

10325-61-8
Record name NSC95633
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazolo[5,4-d]pyrimidin-7-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]oxazolo[5,4-d]pyrimidin-7-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YH Deng, D Xu, YX Su, YJ Cheng… - Chemistry & …, 2015 - Wiley Online Library
Tumor angiogenesis is mediated by vascular endothelial growth factor receptor (VEGFR) and other protein kinases. Inhibition of these kinases presents an attractive approach for …
Number of citations: 15 onlinelibrary.wiley.com
A Martin‐Kohler, J Widmer, G Bold… - Helvetica chimica …, 2004 - Wiley Online Library
Receptor tyrosine kinases such as VEGFR2 (vascular endothelial growth factor receptor 2, KDR) or EGFR (epidermal growth factor receptor) play crucial roles in a variety of diseases, …
Number of citations: 72 onlinelibrary.wiley.com
W Tuo, M Bollier, N Leleu-Chavain, L Lemaire… - European Journal of …, 2018 - Elsevier
A series of novel oxazolo[5,4-d]pyrimidines was designed via a scaffold hopping strategy and synthesized through a newly developed approach. All these compounds were evaluated …
Number of citations: 14 www.sciencedirect.com
W Tuo, M Bollier, N Leleu-Chavain, L Lemaire… - core.ac.uk
A series of novel oxazolo [5, 4-d] pyrimidines was designed via a scaffold hopping strategy and synthesized through a newly developed approach. All these compounds were evaluated …
Number of citations: 0 core.ac.uk
VS Brovarets - 2017 - academia.edu
The elaboration of new plant growth regulators (PGRs) as effective substituents of plant hormones to improve the growth and increase the yield of vegetable crops is an important task …
Number of citations: 4 www.academia.edu
D Xu, LP Sun, QD You - Tetrahedron, 2012 - Elsevier
A novel and convenient synthesis of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines was presented. The key step involved an intramolecular C–O cross-coupling of the ortho-…
Number of citations: 16 www.sciencedirect.com
OO Ajani, JT Isaac, TF Owoeye, AA Akinsiku - Int. J. Biol. Chem, 2015 - core.ac.uk
The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1. …
Number of citations: 56 core.ac.uk

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